

Application Notes and Protocols: Venadaparib Hydrochloride in Combination with Chemotherapy

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Compound of Interest

Compound Name: Venadaparib hydrochloride

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Introduction

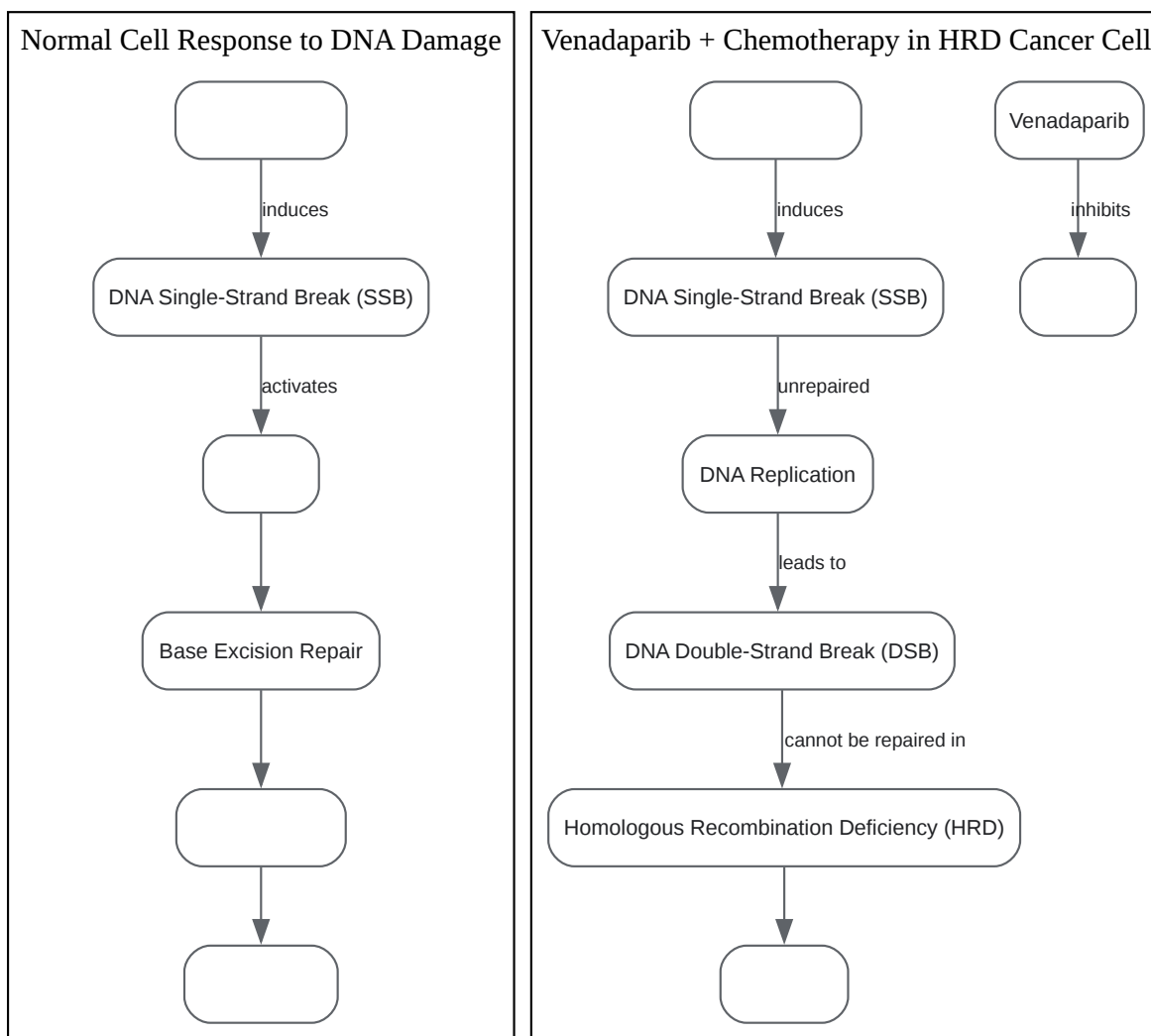
Venadaparib (also known as IDX-1197 or NOV140101) is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. [1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, venadaparib prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DSBs cannot be efficiently repaired, leading to a synthetic lethal effect and cell death.[1][4]

The combination of venadaparib with conventional chemotherapy presents a promising therapeutic strategy. Chemotherapeutic agents often induce DNA damage as their primary mechanism of action. By co-administering venadaparib, the cancer cells' ability to repair this chemotherapy-induced damage is compromised, potentially leading to synergistic anti-tumor activity and overcoming resistance.[5][6] This document provides an overview of the preclinical and clinical data for venadaparib in combination with chemotherapy, along with detailed protocols for key experimental assays.

Mechanism of Action: Synergistic Effect of Venadaparib and Chemotherapy

Chemotherapeutic agents, such as alkylating agents or topoisomerase inhibitors, induce the formation of DNA lesions, including SSBs. The PARP enzyme system is a key component of the base excision repair (BER) pathway, which is responsible for repairing these SSBs.

Venadaparib potently inhibits PARP-1 and PARP-2, leading to the accumulation of unrepaired SSBs. When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to replication fork collapse and the generation of DSBs. In HRD cancer cells, these DSBs cannot be effectively repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis. This synergistic interaction enhances the cytotoxic effects of chemotherapy.^{[7][8]}



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Caption: Mechanism of Venadaparib and Chemotherapy Synergy.

Data Presentation

Preclinical Efficacy of Venadaparib Monotherapy

Model Type	Cancer Type	Dosing	Outcome	Reference
OV_065 PDX	Ovarian Cancer	12.5, 25, 50 mg/kg, p.o., daily	TGI: 131.0%, 132.7%, 135.2% respectively. Complete tumor disappearance in 50% of the 50 mg/kg group.	[1]
MX-1 CDX	Breast Cancer	12.5, 25, 50 mg/kg, p.o., daily	TGI: 43.8%, 62.9%, 71.0% respectively.	[1]
CAPAN-1 Model	Pancreatic Cancer	50, 200 mg/kg, p.o., daily	Dose-dependent tumor regression.	[1]
MDA-MB-436 Cells	Breast Cancer	In vitro	IC ₅₀ ≤ 5nM	[9]
Capan-1 Cells	Pancreatic Cancer	In vitro	IC ₅₀ of 50nM	[9]

TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; p.o.: per os (by mouth)

Clinical Efficacy of Venadaparib in Combination with Irinotecan (Phase 1b/2a)

Patient Population	Endpoint	Result	Reference
Metastatic Gastric Cancer (3rd-line or later)	Median Progression-Free Survival (mPFS)	4.2 months (95% CI: 2.9–5.5)	[10]
Median Overall Survival (mOS)	8.0 months (95% CI: 6.7–11.4)	[10]	
HRD-positive subgroup	mPFS	8.3 months (95% CI: 1.2–23.6)	[10]
mOS	9.9 months (95% CI: 6.7–33.9)	[10]	

HRD: Homologous Recombination Deficiency

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of venadaparib in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- **Venadaparib hydrochloride**
- Chemotherapeutic agent of choice
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)

- Phosphate Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed 5,000 cells per well in 100 μ L of complete medium into a 96-well plate.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[\[4\]](#)
- Drug Treatment:
 - Prepare serial dilutions of venadaparib and the chemotherapeutic agent in complete medium.
 - Add the desired concentrations of the drugs to the wells. Include wells with single agents and combinations.
 - Also, include vehicle control wells (medium with the highest concentration of DMSO used).
 - Incubate for 72 hours.[\[4\]](#)
- MTT Addition:
 - After incubation, add 10 μ L of MTT solution to each well.
 - Incubate for 4 hours at 37°C.[\[3\]](#)
- Formazan Solubilization:
 - Carefully remove the medium from the wells.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[4\]](#)[\[11\]](#)

- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.[4]
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC50 values for each treatment condition.
 - Combination effects can be analyzed using software such as CompuSyn to determine the Combination Index (CI), where $CI < 1$ indicates synergy.



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Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V/PI Staining)

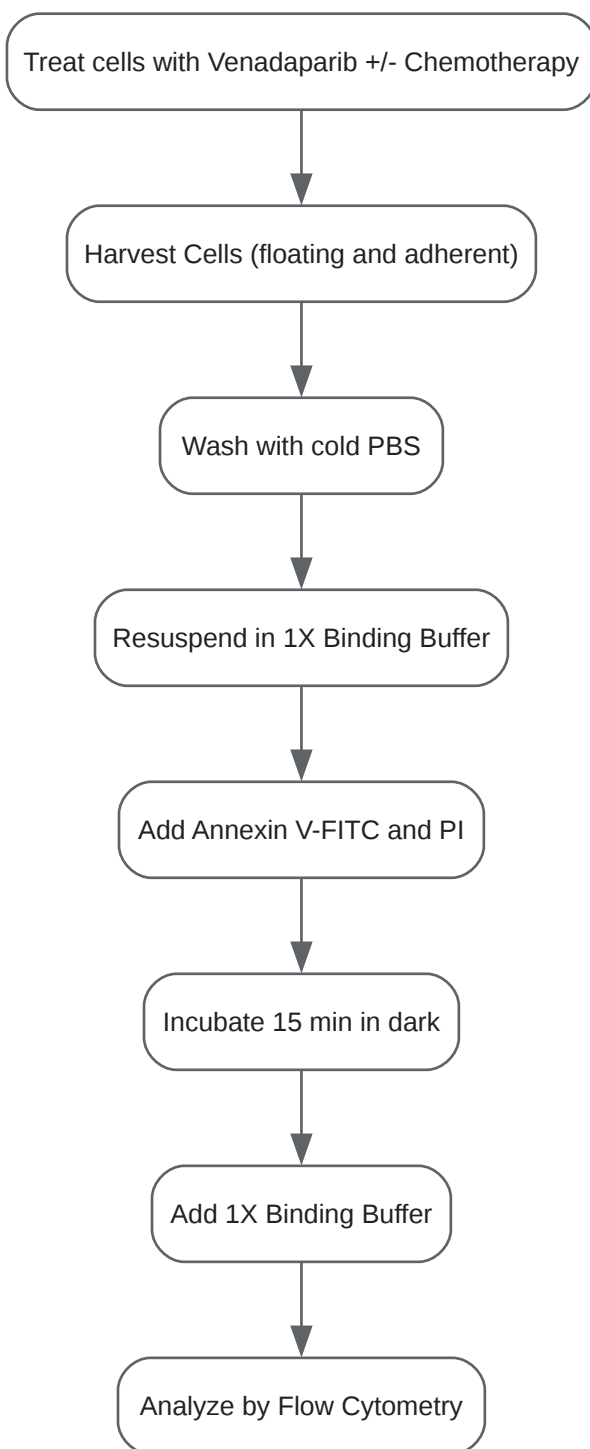
This protocol is for quantifying apoptosis induced by venadaparib and chemotherapy using flow cytometry.

Materials:

- Treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Preparation:
 - Seed cells and treat with venadaparib and/or chemotherapy as for the viability assay.
 - After the desired incubation period, collect both floating and adherent cells.
 - Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[\[1\]](#)
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of $1-5 \times 10^6$ cells/mL.[\[2\]](#)
 - Transfer 100 μ L of the cell suspension to a new tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.[\[2\]](#)
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.
 - Cells are categorized as follows:
 - Annexin V- / PI- : Live cells
 - Annexin V+ / PI- : Early apoptotic cells
 - Annexin V+ / PI+ : Late apoptotic/necrotic cells
 - Annexin V- / PI+ : Necrotic cells



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Caption: Annexin V/PI Apoptosis Assay Workflow.

In Vivo Xenograft Tumor Model

This is a general protocol for evaluating the efficacy of venadaparib in combination with chemotherapy in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest or patient-derived tumor tissue
- **Venadaparib hydrochloride** formulated for oral gavage
- Chemotherapeutic agent formulated for appropriate administration (e.g., intraperitoneal injection)
- Vehicle control solutions
- Calipers for tumor measurement
- Animal balance

Procedure:

- Tumor Implantation:
 - Implant cancer cells subcutaneously into the flank of the mice.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Animal Grouping and Treatment:
 - Randomize mice into treatment groups (e.g., Vehicle, Venadaparib alone, Chemotherapy alone, Venadaparib + Chemotherapy).
 - Administer venadaparib orally (daily) and the chemotherapeutic agent according to its established dosing schedule.
- Monitoring:

- Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = (Length x Width²) / 2).
- Monitor animal body weight and general health status.
- Endpoint:
 - Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
 - Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, histology).
- Data Analysis:
 - Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
 - Analyze statistical significance between treatment groups.

Conclusion

Venadaparib hydrochloride, a potent PARP-1/2 inhibitor, demonstrates significant anti-tumor activity, particularly in cancers with homologous recombination deficiencies. The combination of venadaparib with conventional chemotherapy is a rational and promising strategy to enhance therapeutic efficacy by preventing the repair of chemotherapy-induced DNA damage. The provided protocols offer a framework for the preclinical evaluation of venadaparib in combination with various chemotherapeutic agents. Further clinical investigation is warranted to fully elucidate the potential of this combination therapy in a broader range of cancer types.[12]
[13]

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